molecular formula C14H10F2N2OS B3337194 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide CAS No. 57272-85-2

2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide

Cat. No.: B3337194
CAS No.: 57272-85-2
M. Wt: 292.31 g/mol
InChI Key: AUYIBOYLWPVHSP-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a 2-fluorobenzamide core and a 4-fluorophenyl-substituted carbamothioyl group. The compound’s thiourea group adopts a cis configuration, facilitating its role as a bidentate ligand in metal complexes . Its spectral properties, including distinct FT-IR peaks for C=O (≈1650 cm⁻¹), C=S (≈1250 cm⁻¹), and N-H (≈3300 cm⁻¹), align with other benzoylthiourea derivatives .

Properties

IUPAC Name

2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYIBOYLWPVHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357504
Record name 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide
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Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57272-85-2
Record name NSC214062
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Record name 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-FLUOROBENZOYL)-3-(4-FLUOROPHENYL)-2-THIOUREA
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Preparation Methods

The synthesis of 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-fluoroaniline in the presence of a base, followed by the addition of thiocarbamoyl chloride. The reaction conditions often include solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, allowing for the development of new compounds with potential applications in pharmaceuticals and materials science.

Reactivity and Transformations

  • 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide exhibits reactivity that includes oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of sulfoxides, sulfones, amines, or alcohols, making it a valuable intermediate in synthetic pathways.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound may possess antimicrobial activity. Studies have shown that derivatives of similar structures exhibit significant inhibition against various microbial strains, suggesting that this compound could be explored for its potential to develop new antimicrobial agents .

Anticancer Potential

  • The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or interference with cellular signaling pathways. This aspect is critical for developing targeted cancer therapies .

Medicinal Applications

Therapeutic Agent Development

  • Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and infectious diseases. Its structural characteristics may enhance its binding affinity to biological targets, which is essential for drug efficacy .

Drug Design and Optimization

  • The unique fluorine substitutions in the compound can influence its pharmacokinetic properties, such as absorption and distribution. This makes it an attractive candidate for further optimization in drug design processes aimed at improving therapeutic outcomes.

Industrial Applications

Material Development

  • In addition to its pharmaceutical applications, this compound is also being explored for use in developing new materials with unique properties. Its chemical stability and reactivity profile make it suitable for creating specialty chemicals used in various industrial applications.

Case Studies and Research Findings

Study/Research Focus Findings Implications
Antimicrobial Activity StudyDerivatives exhibited significant growth inhibition against microbial strainsPotential development of new antimicrobial agents
Anticancer ResearchInhibition of specific cancer cell lines observedExploration as a novel anticancer therapeutic
Synthetic Pathway DevelopmentDemonstrated versatility as an intermediate in organic synthesisFacilitates the creation of complex organic compounds

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity and ligand behavior. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties
2-Fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide 4-Methylpyridinyl 289.33 Enhanced solubility in polar solvents due to pyridine moiety
N-(Dimethylcarbamothioyl)-4-fluorobenzamide Dimethylcarbamothioyl, 4-fluoro 226.26 Forms stable Cu(II)/Ni(II) complexes; used in catalytic studies
2-Chloro-5-fluoro-N-[dibenzylcarbamothioyl]benzamide Dibenzyl, 2-Cl, 5-fluoro 418.90 Limited antibacterial activity (active against P. aeruginosa)
3-Fluoro-N-(diethylcarbamothioyl)benzamide Diethylcarbamothioyl, 3-fluoro 270.33 Exhibits stronger C-F···H-N hydrogen bonding vs. 2-fluoro analogs
  • Fluorine Position : 2-Fluoro substitution (as in the target compound) reduces steric hindrance compared to 3- or 4-fluoro analogs, enhancing ligand flexibility in metal coordination .
  • Electron-Withdrawing Groups : Chloro or nitro substituents (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) increase thermal stability but reduce solubility .

Spectral and Structural Comparisons

FT-IR and NMR data reveal critical differences:

  • C-F···H-N Hydrogen Bonding : 2-Fluoro derivatives exhibit weaker intramolecular hydrogen bonding compared to 3-fluoro analogs due to geometric constraints .
  • Thiourea Configuration : All analogs adopt a cis configuration, but steric bulk from substituents (e.g., dibenzyl in ’s compound) disrupts planarity, reducing metal-binding efficiency .

Coordination Chemistry and Metal Complexes

The target compound’s thiourea moiety binds metals via O and S atoms, forming complexes with Cu(II), Ni(II), and Pt(II). Comparisons include:

  • Cu(II) Complexes : N-(Dimethylcarbamothioyl)-4-fluorobenzamide forms square-planar Cu(II) complexes with higher catalytic activity in oxidation reactions than bulkier analogs .
  • Pt(II) Complexes : cis-bis[4-fluoro-N-(diethylcarbamothioyl)benzamido-κ²O,S]platinum(II) shows enhanced antitumor activity, attributed to fluorine’s electron-withdrawing effects .

Biological Activity

2-Fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom on both the benzamide and phenyl rings, which may enhance its lipophilicity and biological activity. Its chemical formula is C12H10F2N2OSC_{12}H_{10}F_2N_2OS and it has a molecular weight of approximately 270.28 g/mol.

Research indicates that this compound interacts with specific molecular targets within cells. It is believed to modulate enzyme activity or interfere with cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and microbial resistance mechanisms .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives containing fluorine atoms have shown significant antibacterial activity against various pathogens, including Mycobacterium species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosisTBD
4-Fluoro-N-(phenyl)benzamideStaphylococcus aureus32 µg/mL
N-(4-chlorophenyl)-2-(thiazolidine-4-carboxylic acid)Escherichia coli16 µg/mL

Anticancer Properties

The compound has been evaluated for its anticancer potential in various cell lines. Studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. For example, in vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines by affecting cell cycle progression and promoting programmed cell death .

Case Study: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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